molecular formula C11H8FNO2 B6366209 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine CAS No. 1261971-52-1

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine

Cat. No.: B6366209
CAS No.: 1261971-52-1
M. Wt: 205.18 g/mol
InChI Key: DSLWEHHCYPKLKI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine is an organic compound that features both a fluorinated phenyl group and a hydroxypyridine moiety

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-5-7(1-2-10(9)14)8-3-4-13-11(15)6-8/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLWEHHCYPKLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682658
Record name 4-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-52-1
Record name 4-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-hydroxypyridine.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 2-hydroxypyridine under basic conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of nucleophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxyphenylacetic acid: This compound shares the fluorinated phenyl group but differs in the presence of an acetic acid moiety.

    3-Fluoro-4-hydroxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxypyridine moiety.

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine is unique due to the combination of its fluorinated phenyl group and hydroxypyridine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

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